Reactive Si-H vs. Trimethylsilyl Protection
1,2-Bis[2-(dimethylsilyl)phenyl]ethyne distinguishes itself from the more common bis(trimethylsilyl)acetylene (BTMSA, CAS 14630-40-1) by its ortho-substituted phenyl rings and the presence of reactive Si-H bonds. While BTMSA is primarily employed as a protected acetylene equivalent or a substrate in cycloadditions, the target compound offers a conjugated, rigid π-system and two sites for further hydrosilylation chemistry. This is not a direct head-to-head comparison of a specific reaction outcome, but rather a class-level inference based on functional group availability and documented applications of related compounds [1][2].
vs zero in BTMSA
| Evidence Dimension | Functional Group Availability and Core Structure |
|---|---|
| Target Compound Data | Ortho-(dimethylsilyl)phenyl groups with Si-H bonds; rigid ethyne-linked bis-phenyl core (C₁₈H₂₂Si₂, MW: 294.54 g/mol) |
| Comparator Or Baseline | Bis(trimethylsilyl)acetylene (BTMSA, CAS 14630-40-1): Trimethylsilyl groups (Si-Me₃) lacking Si-H bonds; simple linear acetylene core (C₈H₁₈Si₂, MW: 170.40 g/mol) |
| Quantified Difference | Presence of two Si-H bonds (target) vs. zero Si-H bonds (BTMSA); Significant increase in molecular weight (+124.14 g/mol) and aromatic content (2 phenyl rings vs. 0). |
| Conditions | Structural comparison based on published InChI and SMILES data [1][2]. |
Why This Matters
For procurement decisions, the choice hinges on the required downstream chemistry: BTMSA is optimal for delivering an unmasked acetylene unit, while the target compound is essential for building complex, silicon-containing conjugated architectures or metal complexes where the ortho-silylphenyl motif is required for steric and electronic tuning.
- [1] J-GLOBAL. (n.d.). Bis[2-(dimethylsilyl)phenyl]ethyne. Japan Science and Technology Agency. J-GLOBAL ID: 200907047552244830. View Source
- [2] NIST Chemistry WebBook. (n.d.). Bis(trimethylsilyl)acetylene. National Institute of Standards and Technology. CAS Registry Number: 14630-40-1. View Source
